molecular formula C13H11N3O2S2 B606888 CycLuc1 CAS No. 1247879-16-8

CycLuc1

Cat. No.: B606888
CAS No.: 1247879-16-8
M. Wt: 305.37
InChI Key: HBZBAMXERPYTFS-SECBINFHSA-N
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Description

CycLuc1 is a synthetic luciferase substrate, brain penetrant and displays NIR emission. This compound offers brighter bioluminescence and improved imaging in mouse models at lower doses than the standard D-luciferin. This compound binds to luciferase with higher affinity and and emits about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin. This compound is shown to readily cross the blood-brain barrier in mice and provides much improved noninvasive bioluminescence imaging (BLI) of the brain at lower dose when compared to D-luciferin. This compound yields about 10-fold higher bioluminescent signal than D-luciferin when Luc2 luciferase expressing 4T1 breast cancer cells are implanted into the mammary fat pads of BABL/c mice.

Mechanism of Action

Target of Action

CycLuc1 is a synthetic luciferin that primarily targets the enzyme luciferase . Luciferase is a bioluminescent protein that catalyzes the oxidation of luciferin, producing light as a result . This compound binds to luciferase with higher affinity than D-luciferin, the natural substrate of luciferase .

Mode of Action

This compound interacts with luciferase to produce bioluminescence, a process that involves the oxidation of the luciferin substrate . When this compound is used as a substrate, it has been observed to produce a stronger signal compared to D-luciferin . This suggests that this compound may have a more efficient interaction with luciferase, leading to increased bioluminescence.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the luciferase-luciferin bioluminescence pathway . In this pathway, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. This compound, as a luciferin analogue, participates in this pathway by serving as a substrate for luciferase .

Pharmacokinetics

This compound exhibits superior properties compared to D-luciferin in terms of its pharmacokinetics . It has been shown to readily cross the blood-brain barrier in mice, which suggests improved bioavailability in the brain . This property makes this compound particularly useful for non-invasive bioluminescence imaging (BLI) of the brain . It’s also soluble in DMSO at a concentration of 100 mg/mL .

Result of Action

The primary result of this compound’s action is the production of bioluminescence. When used with luciferase, this compound produces about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin . This enhanced light output is maintained over a wide range of concentrations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the distribution of this compound in the body is predominantly dictated by its low intrinsic permeability across the cell membrane . The efflux transporter, Bcrp, plays a relatively minor role in this distribution . Moreover, this compound’s action can be influenced by the presence of luciferase-expressing cells in the environment

Biochemical Analysis

Biochemical Properties

CycLuc1 interacts primarily with the enzyme luciferase . It binds to luciferase with higher affinity than D-luciferin . This interaction results in the emission of light, a process that is central to bioluminescence imaging . This compound emits about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin .

Cellular Effects

This compound has been shown to readily cross the blood-brain barrier in mice . This property allows for improved noninvasive bioluminescence imaging (BLI) of the brain at lower doses compared to D-luciferin . It also yields about 10-fold higher bioluminescent signal than D-luciferin when luciferase-expressing cells are implanted into mice .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with luciferase. Upon binding to luciferase, this compound undergoes an enzymatic reaction that results in the emission of light . This light emission is significantly greater than that produced by D-luciferin, contributing to the superior imaging capabilities of this compound .

Temporal Effects in Laboratory Settings

This compound exhibits a rapid (4-5 min), long-lasting, and steady signal peak following an intravenous injection in mice . This suggests that this compound is stable and does not degrade rapidly in vivo .

Dosage Effects in Animal Models

In animal models, this compound has been shown to provide robust and reproducible imaging at a dose of 5 mg/kg . An increased photon flux was observed with a dose of 10 mg/kg, while escalation to 15 or 20 mg/kg provided marginal additional gains in photon flux .

Transport and Distribution

This compound is known to readily cross the blood-brain barrier in mice This suggests that it can be transported and distributed within various tissues in the body

Properties

IUPAC Name

(4S)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZBAMXERPYTFS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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